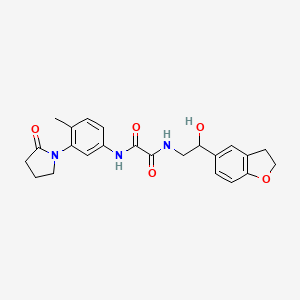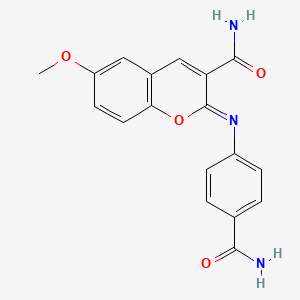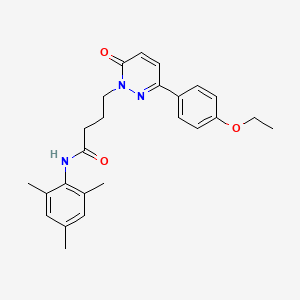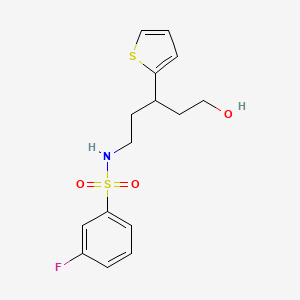![molecular formula C23H25N7O B2529302 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415629-00-2](/img/structure/B2529302.png)
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile is a novel chemical entity that belongs to a class of compounds featuring a quinoline core structure with various substitutions. These substitutions include a piperazine and a morpholine moiety, as well as a pyrimidine ring, which are known to confer biological activity and are of interest in the development of therapeutic agents .
Synthesis Analysis
The synthesis of related quinoline derivatives typically begins with a multi-bromoquinoline starting material, such as 3,6,8-tribromoquinoline. This compound can undergo nucleophilic substitution reactions to introduce various functional groups, including piperazine and morpholine, at specific positions on the quinoline ring. The synthesis can be performed under conventional heating or microwave-assisted reaction conditions, with the latter often providing higher yields and selectivity. For instance, the reaction of 3,6,8-tribromoquinoline with morpholine and piperazine under microwave irradiation yields 3-morpholinyl and 3-piperazinyl quinoline derivatives .
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by the presence of a quinoline ring system, which can form dihedral angles with other rings in the molecule, such as the pyrimidine ring. This structural arrangement can influence the overall shape and electronic distribution of the molecule, potentially affecting its biological activity. For example, in a similar compound, the quinoline ring system forms dihedral angles with the pyrimidine ring, which can vary between different molecules in the crystal structure .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, particularly those involving their nitrogen-containing rings. The presence of a carbonitrile group can also influence the reactivity of the compound, making it a potential candidate for further functionalization. The substitution pattern on the quinoline ring, including the presence of piperazine and morpholine groups, can affect the compound's reactivity towards different metabolic enzymes, which is crucial for its potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of heterocyclic rings such as piperazine and morpholine can impact the compound's solubility, stability, and overall reactivity. These properties are essential for the compound's biological activity and its potential as a drug candidate. The synthesized compounds are characterized using various analytical techniques, including NMR, XRD, HRMS, and IR spectra, to confirm their structure and purity .
科学的研究の応用
Synthesis and Anticancer Activity
Compounds structurally related to 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile have been synthesized and evaluated for their anticancer properties. Specifically, substituted pyrimidine-piperazine-chromene and -quinoline conjugates showed significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies with active compounds against Bcl-2 protein indicated good binding affinity, suggesting the potential for these compounds to inhibit cancer cell growth through interaction with key regulatory proteins (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
DNA Detection and Fluorescence Probes
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. These compounds, upon interaction with ct-DNA, revealed significantly enhanced fluorescence emission intensity, indicating their potential applications in DNA detection and as fluorescence probes for biological studies (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Antimicrobial and Anti-Inflammatory Activities
Derivatives of quinolone, specifically amide derivatives, have shown promising antimicrobial activities against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. These studies highlight the potential of quinolone derivatives in the treatment of infectious diseases and the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Chemical Synthesis and Characterization
The synthesis of novel compounds containing piperazine/morpholine moiety through Biginelli reaction has been reported. These compounds, including dihydropyrimidinone derivatives, were synthesized in good yield by a simple and efficient method. This research contributes to the field of heterocyclic chemistry by providing new pathways for synthesizing compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
特性
IUPAC Name |
2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-17-25-21(15-22(26-17)29-10-12-31-13-11-29)28-6-8-30(9-7-28)23-19(16-24)14-18-4-2-3-5-20(18)27-23/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSJSJGQQMMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5C=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)


![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)
![1-[(2-chlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B2529236.png)



![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)